molecular formula C9H11FS B7907337 3-(2-Fluorophenyl)propane-1-thiol

3-(2-Fluorophenyl)propane-1-thiol

Cat. No.: B7907337
M. Wt: 170.25 g/mol
InChI Key: FUQMLPDPEROKGC-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propane-1-thiol is a small-molecule organosulfur compound of significant interest in synthetic and bioconjugate chemistry. Its molecular structure incorporates two key functional motifs: an aliphatic thiol (-SH) group and a 2-fluorophenyl aromatic ring. The thiol group is highly nucleophilic, making this compound a valuable building block for "click" chemistry, particularly in radical-mediated thiol-ene reactions . Thiol-ene chemistry is a powerful metal-free tool for the synthesis and modification of peptides, polymers, and other complex molecules, offering advantages such as high yields, fast reaction rates, and excellent orthogonality to other functional groups . Furthermore, the thiol can undergo Michael addition with maleimides or dehydroalanine (Dha) residues, a robust strategy used in the site-selective labeling of biomolecules for applications like positron emission tomography (PET) . The fluorine atom on the aromatic ring serves as a versatile handle for further chemical manipulation. Its strong electronegativity can influence the electronic properties of the molecule and its metabolic stability, which is valuable in the design of chemical probes and pharmaceuticals . Researchers can exploit this compound as a precursor for developing fluorescent or colorimetric probes to detect biologically relevant species, given that thiol-reactive probes are central to detecting important biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) . This reagent is intended for use by qualified researchers in laboratory settings only. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please handle all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(2-fluorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQMLPDPEROKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)propane-1-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzene and 3-chloropropane-1-thiol.

    Reaction Conditions: A common method involves a nucleophilic substitution reaction where 2-fluorobenzene is reacted with 3-chloropropane-1-thiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The product is typically purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: H2O2, NaIO4, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: 3-(2-Fluorophenyl)propane-1-thiol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of thiol-containing molecules on biological systems. It can act as a probe to investigate thiol-disulfide exchange reactions and redox biology.

Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with thiol-sensitive enzymes and proteins. Its fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)propane-1-thiol exerts its effects involves interactions with thiol-sensitive molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways related to redox regulation and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Trimethoxysilyl)propane-1-thiol

  • Structure : Propane-1-thiol with a trimethoxysilyl (-Si(OCH₃)₃) group at C3.
  • Key Differences: The trimethoxysilyl group enables silanization reactions, forming stable bonds with hydroxylated surfaces (e.g., silica nanoparticles) . Unlike the fluorophenyl group, the silyl moiety increases hydrolytic stability and surface adhesion. Applications: Used in synthesizing silanized coenzyme Q10 for drug delivery systems .

3-Aminopropane-1-thiol

  • Structure: Propane-1-thiol with an amino (-NH₂) group at C3.
  • Key Differences: The amino group is basic and participates in Schiff base formation, unlike the inert fluorophenyl group. The thiol’s acidity (pKa ~10) is lower than fluorophenyl-substituted analogs due to the electron-donating amino group. Applications: Intermediate in drug synthesis (e.g., antibiotics) with distinct safety profiles requiring stringent handling .

3-[tris(2-Methoxyethoxy)silyl]propane-1-thiol

  • Structure : Propane-1-thiol with a bulky tris(2-methoxyethoxy)silyl group at C3.
  • Key Differences: The silyl group increases molecular weight (328.5 g/mol) and solubility in polar organic solvents . Steric hindrance reduces thiol reactivity compared to the less bulky fluorophenyl derivative. Applications: Surface modification agents in nanotechnology .

2-Fluoro-1-(2-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol

  • Structure : Branched propane diol with fluorine, methoxyphenyl, and phenyl groups.
  • Key Differences: The fluorine atom (δ -170.3 ppm in ¹⁹F NMR) creates distinct electronic environments compared to fluorophenyl-thiols . Diol functionality enables hydrogen bonding, unlike the thiol’s redox reactivity. Applications: Potential use in asymmetric synthesis due to stereochemical complexity .

Thiophene- and Naphthalene-Substituted Propanols

  • Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol .
  • Key Differences :
    • Thiophene (heteroaromatic) vs. fluorophenyl (electron-deficient aromatic) alters π-π stacking and metabolic stability.
    • Hydroxyl groups confer polarity distinct from thiols, affecting bioavailability and toxicity .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Applications
3-(2-Fluorophenyl)propane-1-thiol 2-Fluorophenyl, thiol ~170.2 (estimated) -SH, C₆H₄F Pharmaceuticals, materials
3-(Trimethoxysilyl)propane-1-thiol Trimethoxysilyl, thiol ~196.3 -SH, -Si(OCH₃)₃ Silanization, drug delivery
3-Aminopropane-1-thiol Amino, thiol 91.18 -SH, -NH₂ Drug intermediates
3-[tris(2-Methoxyethoxy)silyl]propane-1-thiol Tris(2-methoxyethoxy)silyl 328.5 -SH, -Si(OCH₂CH₂OCH₃)₃ Surface modification
2-Fluoro-1-(2-methoxyphenyl)-...diol Fluorine, diol, aryl 361.02 (as Na adduct) -OH, C₆H₄F Asymmetric synthesis

Key Findings and Implications

  • Electronic Effects: Fluorine in this compound enhances thiol acidity compared to amino or silyl analogs, favoring nucleophilic reactions .
  • Steric Considerations : Bulky substituents (e.g., silyl groups) reduce reactivity but improve thermal stability, whereas fluorophenyl balances steric and electronic effects .
  • Applications : Thiols with aromatic fluorination are promising in drug design (e.g., protease inhibitors), while silylated derivatives excel in material functionalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-fluorophenyl)propane-1-thiol, and what reducing agents are most effective for thiol group formation?

  • Methodological Answer : A common approach involves reductive amination or thiolation. For example, 3-mercaptopropanal derivatives can be reduced using sodium cyanoborohydride (NaCNBH₃) in ethanol under acidic conditions (e.g., 1M HCl in ethyl acetate). The reaction typically proceeds at room temperature, followed by extraction with saturated Na₂CO₃ and purification via silica gel chromatography . Alternative routes may involve thiol-ene "click" chemistry or nucleophilic substitution of halogenated precursors with thiourea, followed by hydrolysis.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the thiol proton (δ ~1.5–2.5 ppm, though often broad or absent due to exchange), aromatic protons from the 2-fluorophenyl group (δ ~6.8–7.4 ppm with splitting patterns indicative of fluorine coupling), and methylene/methine protons (δ ~2.5–3.5 ppm) .
  • IR Spectroscopy : A strong S-H stretch near 2550 cm⁻¹ confirms the thiol group.
  • HRMS : Exact mass analysis validates the molecular formula (e.g., C₉H₁₁FS requires m/z 170.0564) .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the electronic and steric properties of propane-1-thiol derivatives in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom at the ortho position increases the acidity of the thiol group (pKa ~8–9 vs. ~10 for unsubstituted arylthiols), enhancing nucleophilicity in basic conditions. Steric hindrance from the ortho-fluorine may reduce reactivity in bulky environments. Comparative studies using Hammett constants (σₘ or σₚ) and DFT calculations can quantify electronic effects . Experimentally, kinetic assays under varying pH and solvent polarities (e.g., DMSO vs. THF) can elucidate these impacts .

Q. What strategies mitigate oxidation of the thiol group in this compound during storage and handling?

  • Methodological Answer :

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent disulfide formation.
  • Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Purity Monitoring : Regular TLC or LC-MS analysis detects oxidation products (e.g., disulfides at Rf ~0.6 in hexane/ethyl acetate). Purity >95% is critical for reproducible reactivity .

Q. How can this compound be utilized as a chain-transfer agent in stimuli-responsive polymer synthesis?

  • Methodological Answer : The thiol group participates in free-radical chain-transfer polymerization (e.g., with N,N-diethylacrylamide). Key parameters:

  • Molar Ratio : A 1:100 (thiol:monomer) ratio balances molecular weight control and end-group functionality.
  • Thermoresponsiveness : The fluorophenyl moiety lowers the cloud point (LCST) by ~5–10°C compared to alkylthiol-terminated polymers, as shown by turbidimetry (λ = 500 nm, heating rate 1°C/min) .
  • Cyclodextrin Host-Guest Effects : Adding methylated β-cyclodextrin increases LCST via hydrophobic cavity interactions, confirmed by ¹H NMR titration .

Q. How can contradictory data on reaction yields for thiol-containing compounds be resolved?

  • Methodological Answer :

  • Variable Screening : Use design-of-experiments (DoE) to assess solvent polarity (e.g., toluene vs. DMF), temperature (10°C vs. reflux), and base (Et₃N vs. DBU). For example, reflux in toluene with Et₃N increases yields by 20% compared to room-temperature reactions .
  • Side-Reaction Analysis : LC-MS or GC-MS identifies byproducts (e.g., disulfides or elimination products). Quenching reactions at intermediate timepoints clarifies kinetic pathways .

Key Research Gaps and Recommendations

  • Regioselectivity in Fluorination : Explore directed ortho-fluorination via transition-metal catalysis to optimize substituent placement .
  • Oxidation Kinetics : Conduct time-resolved Raman spectroscopy to monitor disulfide formation under ambient conditions.

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